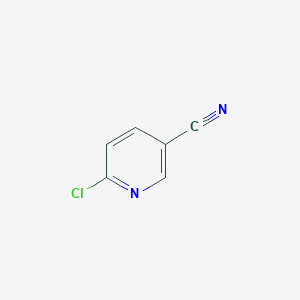

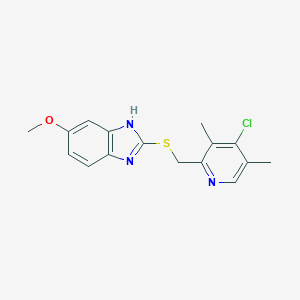

4-Desmethoxy-4-chloro Omeprazole Sulfide

Vue d'ensemble

Description

Le chlorhydrate de PF 4800567 est un composé développé par Pfizer. Il agit comme un inhibiteur sélectif de l’enzyme caséine kinase 1 epsilon. Ce composé a été principalement utilisé dans l’étude des enzymes caséine kinase 1 dans la régulation du rythme circadien et a montré des effets neuroprotecteurs potentiels .

Applications De Recherche Scientifique

Le chlorhydrate de PF 4800567 a un large éventail d’applications en recherche scientifique, notamment :

Biologie : Investigué pour son rôle dans la régulation du rythme circadien et ses effets neuroprotecteurs potentiels.

Médecine : Exploré pour son potentiel dans le traitement des maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les enzymes caséine kinase 1.

Safety and Hazards

When handling “4-Desmethoxy-4-chloro Omeprazole Sulfide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Mécanisme D'action

Le chlorhydrate de PF 4800567 exerce ses effets en inhibant sélectivement l’enzyme caséine kinase 1 epsilon. Cette inhibition bloque l’activité de l’enzyme, ce qui conduit à des modifications de diverses voies de signalisation. Le composé s’est avéré bloquer la translocation nucléaire de la protéine PER3, médiée par la caséine kinase 1 epsilon, qui joue un rôle dans la régulation du rythme circadien .

Analyse Biochimique

Biochemical Properties

4-Desmethoxy-4-chloro Omeprazole Sulfide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Omeprazole. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), which is crucial for gastric acid secretion. By binding to this enzyme, this compound inhibits its activity, thereby reducing acid secretion in the stomach . Additionally, it may interact with cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, which are involved in its metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting H+/K+ ATPase, it affects the signaling pathways related to acid secretion in gastric parietal cells . This inhibition can lead to changes in gene expression related to acid production and secretion. Furthermore, the compound’s interaction with cytochrome P450 enzymes can alter cellular metabolism, impacting the detoxification processes and metabolic flux within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of the H+/K+ ATPase enzyme by forming a covalent bond with the enzyme’s cysteine residues . This covalent binding leads to irreversible inhibition of the enzyme, thereby preventing the secretion of hydrogen ions into the gastric lumen. Additionally, the compound’s interaction with cytochrome P450 enzymes results in its metabolism and subsequent activation or deactivation of various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of gastric acid secretion and potential alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism by CYP2C19 and CYP3A4, leading to the formation of various metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, the interaction with these enzymes can alter the levels of other metabolites and impact metabolic flux within the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may direct the compound to specific cellular compartments, influencing its activity and stability. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de PF 4800567 est synthétisé par un processus en plusieurs étapes. La synthèse implique la réaction du 3-chlorophénol avec du formaldéhyde pour former du chlorure de 3-chlorophénoxymethyle. Cet intermédiaire est ensuite mis à réagir avec la 1-(tétrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine pour former le produit final, le chlorhydrate de PF 4800567 .

Méthodes de production industrielle

La production industrielle du chlorhydrate de PF 4800567 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Le produit final est généralement obtenu sous forme de poudre blanche à beige avec une pureté ≥ 98 % .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de PF 4800567 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les réactifs de substitution comme l’hydroxyde de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir l’obtention du produit souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation du chlorhydrate de PF 4800567 peut produire un dérivé hydroxylé, tandis que la réduction peut produire un produit déchloré .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de PF 4800567 est unique par sa forte sélectivité pour la caséine kinase 1 epsilon par rapport à d’autres isoformes comme la caséine kinase 1 delta. Les composés similaires comprennent :

PF 670462 : Un inhibiteur non sélectif de la caséine kinase 1 delta et epsilon.

Chlorhydrate de PF 04455242 : Un autre inhibiteur sélectif de la caséine kinase 1 epsilon.

Chlorhydrate de PF 543 : Un inhibiteur sélectif de la caséine kinase 1 delta.

Ces composés diffèrent par leur sélectivité et leur puissance envers différentes isoformes de caséine kinase 1, soulignant la singularité du chlorhydrate de PF 4800567 dans le ciblage sélectif de la caséine kinase 1 epsilon .

Propriétés

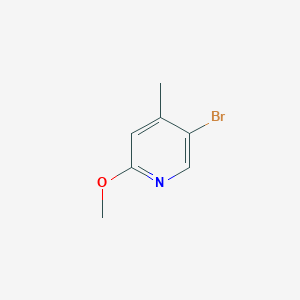

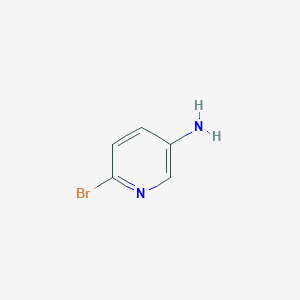

IUPAC Name |

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVARCHBWKDWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430895 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220757-74-4 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

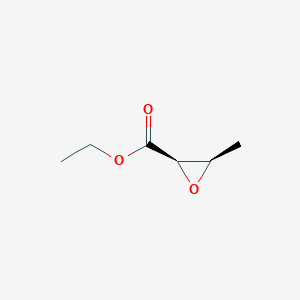

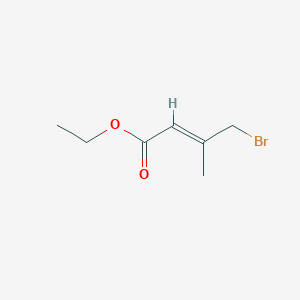

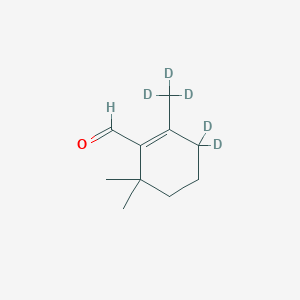

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.